molecular formula C11H13BrOS B8329041 8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran

8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran

Cat. No.: B8329041
M. Wt: 273.19 g/mol
InChI Key: AAWTVIPAGMUDQL-UHFFFAOYSA-N
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Description

8-(2-Bromoethoxy)-3,4-dihydro-2H-1-benzothiopyran is a useful research compound. Its molecular formula is C11H13BrOS and its molecular weight is 273.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrOS

Molecular Weight

273.19 g/mol

IUPAC Name

8-(2-bromoethoxy)-3,4-dihydro-2H-thiochromene

InChI

InChI=1S/C11H13BrOS/c12-6-7-13-10-5-1-3-9-4-2-8-14-11(9)10/h1,3,5H,2,4,6-8H2

InChI Key

AAWTVIPAGMUDQL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)OCCBr)SC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1 g (6.015 mmol) of 8-thiochromanol is dissolved in 2.26 g (12.03 mmol) of 1,2-dibromoethane. 5.6 cm3 of a 1.6N NaOH solution are added dropwise. The mixture is heated to 100° C.; after 2 hours, the solution reaches pH 7. The mixture is allowed to cool. 100 cm3 of a 2N NaOH solution are added. The mixture is extracted with CH2Cl2 and then dried over MgSO4. Purification over a silica column (eluant: petroleum ether/CH2Cl2 2: 1) yields the desired compound.
Quantity
1 g
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reactant
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2.26 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Yield
32%

Synthesis routes and methods II

Procedure details

Tetrabutylammonium bromide (1.94 g 6 mmol; 0.2 eq.), phase-transfer agent, is added to a heterogeneous mixture composed of 8-hydroxy-3,4-dihydro-2H-1-benzothiopyran (5 g; 30 mmol), acetonitrile (30 ml) and a 1.6N sodium hydroxide solution (28.3 ml; 45 mmol; 1.5 eq.). Dibromoethane (10 ml; 60 mmol; 1.5 eq.) is added after 30 minutes' stirring, the stirring being continued for 24 hours at 30° C. Concentration of the various phases under reduced pressure at 25° C. is followed by extraction of the products with dichloromethane. Washing with a 5% sodium hydroxide solution allows a first purification, which is followed by purification over a silica column eluted with a 3:7 AcOEt/PE mixture, yielding the brominated title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
28.3 mL
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10 mL
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reactant
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1.94 g
Type
catalyst
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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